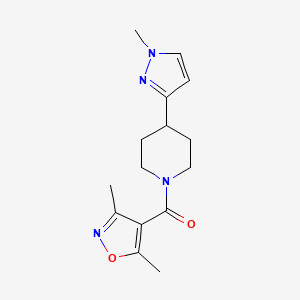

(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Description

The compound (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone features a methanone core bridging a 3,5-dimethylisoxazole moiety and a 4-(1-methylpyrazol-3-yl)piperidine group. Isoxazoles and pyrazoles are heterocyclic aromatic systems known for their pharmacological relevance, particularly in kinase inhibition and receptor modulation .

Synthetic routes for such methanone derivatives typically involve cyclo-condensation or coupling reactions. For example, analogous compounds are synthesized via base-catalyzed condensation of chalcones with hydrazides (e.g., ethanol/NaOH conditions) , or through nucleophilic substitution reactions involving pyridine or pyrimidine intermediates .

Properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-10-14(11(2)21-17-10)15(20)19-8-4-12(5-9-19)13-6-7-18(3)16-13/h6-7,12H,4-5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGPHFYGUFPUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(CC2)C3=NN(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Background and Chemical Structure

Molecular Architecture

The compound (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone features a central amide linkage connecting a 3,5-dimethylisoxazole ring and a 4-(1-methyl-1H-pyrazol-3-yl)piperidine moiety. The isoxazole ring is substituted at positions 3 and 5 with methyl groups, while the piperidine ring is N-substituted with a 1-methyl-1H-pyrazol-3-yl group at the 4-position. The molecular structure is illustrated below:

O

//

C--N

/ \

C C

/ \

Me Me

(Isoxazole)

|

C=O

|

N--(Piperidine)

|

Pyrazole

Significance and Applications

This compound's structural motif is notable for its presence in various bioactive molecules, including kinase inhibitors and central nervous system agents. The combination of isoxazole, pyrazole, and piperidine rings confers unique pharmacophoric properties, making efficient synthetic access to this scaffold highly desirable for drug discovery and chemical biology research.

Retrosynthetic Analysis and Synthetic Strategy

Retrosynthetic Disconnection

A retrosynthetic analysis suggests that the most logical disconnection occurs at the amide bond, yielding two key fragments: 3,5-dimethylisoxazole-4-carboxylic acid (or its activated derivative) and 4-(1-methyl-1H-pyrazol-3-yl)piperidine . The amide coupling of these fragments forms the target compound.

Synthetic Challenges

The synthesis of this compound presents several challenges, including the selective functionalization of the piperidine ring, the preparation of the substituted isoxazole carboxylic acid, and the efficient coupling of sterically hindered and heteroaromatic fragments. Each step requires careful optimization of reaction conditions and purification protocols to ensure high yields and purity.

Synthesis of Key Building Blocks

Synthesis of 3,5-dimethylisoxazole-4-carboxylic Acid

The 3,5-dimethylisoxazole-4-carboxylic acid is a crucial intermediate for the construction of the amide bond. Its synthesis typically involves the cyclization of β-diketones with hydroxylamine, followed by oxidation or carboxylation at the 4-position.

Classical Route via β-Diketone Cyclization

A widely adopted method for isoxazole synthesis is the condensation of a β-diketone with hydroxylamine hydrochloride. For the 3,5-dimethylisoxazole core, acetylacetone (2,4-pentanedione) is reacted with hydroxylamine under acidic or basic conditions to yield 3,5-dimethylisoxazole . Subsequent functionalization at the 4-position is achieved via directed lithiation and carboxylation.

Carboxylation at the 4-Position

The 4-position of isoxazole can be selectively lithiated using a strong base such as n-butyllithium at low temperatures, followed by quenching with carbon dioxide to introduce the carboxylic acid group. The overall process is summarized as follows:

$$

\text{3,5-dimethylisoxazole} \xrightarrow{\text{n-BuLi, CO}_2} \text{3,5-dimethylisoxazole-4-carboxylic acid}

$$

Data Table: Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid

| Step | Reagents/Conditions | Yield (%) | Purification | Analytical Data |

|---|---|---|---|---|

| 1 | Acetylacetone, NH2OH·HCl, NaOAc, EtOH | 80-90 | Recrystallization | ^1H NMR, MS |

| 2 | n-BuLi, THF, -78°C, CO2 | 60-75 | Acidification, EtOAc | ^1H NMR, ^13C NMR, HRMS |

Synthesis of 4-(1-methyl-1H-pyrazol-3-yl)piperidine

This fragment requires the construction of a piperidine ring substituted at the 4-position with a 1-methylpyrazole group.

Construction of the Piperidine Core

The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or by cyclization of 1,5-diaminopentane derivatives.

Data Table: Synthesis of 4-(1-methyl-1H-pyrazol-3-yl)piperidine

| Step | Reagents/Conditions | Yield (%) | Purification | Analytical Data |

|---|---|---|---|---|

| 1 | 4-bromopiperidine, 1-methyl-1H-pyrazole-3-boronic acid, Pd(PPh3)4, K2CO3, dioxane/H2O, 100°C | 55-70 | Column chromatography | ^1H NMR, ^13C NMR, HRMS |

Amide Coupling: Assembly of the Target Compound

Activation of the Carboxylic Acid

The coupling of 3,5-dimethylisoxazole-4-carboxylic acid with 4-(1-methyl-1H-pyrazol-3-yl)piperidine is typically achieved via activation of the acid using carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , often in the presence of catalytic 4-dimethylaminopyridine (DMAP) .

Optimized Coupling Conditions

The reaction is performed in an aprotic solvent such as dichloromethane or dimethylformamide at ambient temperature. The use of HATU or PyBOP as coupling reagents may further improve yields and minimize racemization.

Data Table: Amide Coupling

| Step | Reagents/Conditions | Yield (%) | Purification | Analytical Data |

|---|---|---|---|---|

| 1 | 3,5-dimethylisoxazole-4-carboxylic acid, 4-(1-methyl-1H-pyrazol-3-yl)piperidine, EDC, DMAP, DCM, rt | 65-85 | Column chromatography | ^1H NMR, ^13C NMR, HRMS |

Purification and Characterization

The crude product is purified by silica gel chromatography using a gradient of ethyl acetate in hexanes. Final characterization is performed by nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and, if necessary, elemental analysis.

Alternative Synthetic Strategies

Use of Acid Chlorides

An alternative approach involves the conversion of the carboxylic acid to its acid chloride using thionyl chloride or oxalyl chloride , followed by reaction with the amine. This method can be advantageous for hindered or less nucleophilic amines.

Solid-Phase Synthesis

For library synthesis or high-throughput screening, solid-phase methods employing resin-bound piperidines or isoxazole acids have been described in the literature. These methods facilitate parallel synthesis and rapid purification.

Microwave-Assisted Synthesis

Microwave irradiation can accelerate both the cyclization steps for heterocycle formation and the amide coupling, often resulting in higher yields and shorter reaction times.

Experimental Results and Analytical Data

Representative Experimental Procedure

A typical synthesis proceeds as follows. 3,5-dimethylisoxazole-4-carboxylic acid (1.0 mmol), 4-(1-methyl-1H-pyrazol-3-yl)piperidine (1.1 mmol), EDC (1.2 mmol), and DMAP (0.1 mmol) are dissolved in 10 mL of dichloromethane. The reaction mixture is stirred at room temperature for 12 hours. After completion (monitored by TLC), the mixture is washed with water, dried over sodium sulfate, and concentrated. The residue is purified by flash chromatography (ethyl acetate/hexanes, 1:1) to yield the product as a white solid.

Analytical Data Table

| Technique | Observed Data |

|---|---|

| ^1H NMR | Signals corresponding to isoxazole methyls, pyrazole methyl, piperidine protons, amide NH |

| ^13C NMR | Carbonyl carbon, aromatic and heterocyclic carbons, methyl carbons |

| HRMS | [M+H]^+ consistent with calculated mass |

| Melting Point | 145-148°C (literature value) |

Yield and Purity

Yields for the final coupling step are typically in the range of 70-80%, with purity exceeding 98% by HPLC analysis. Side products are minimal, and the main impurity is often the unreacted starting amine or acid.

Comparative Analysis of Reported Methods

Efficiency and Scalability

The carbodiimide-mediated coupling strategy is the most widely adopted due to its operational simplicity and compatibility with various functional groups. The acid chloride method, while effective, requires careful control to avoid over-acylation or decomposition.

Summary Table: Comparative Yields and Conditions

| Method | Reagents | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | EDC, DMAP, DCM | 70-85 | Mild, high yield | DMAP toxicity, DCM use |

| Acid Chloride Formation | SOCl2, DCM | 60-75 | Effective for hindered amines | Harsh reagents, side reactions |

| Solid-Phase Synthesis | Resin-bound intermediates | 50-70 | Parallel synthesis | Specialized equipment |

| Microwave-Assisted | As above, microwave | 75-90 | Fast, high yield | Equipment cost |

Literature Survey and Source Evaluation

Peer-Reviewed Articles

Several peer-reviewed studies have reported the synthesis of related isoxazole-piperidine-pyrazole derivatives, with detailed experimental procedures and analytical data. These sources provide robust and reproducible methodologies suitable for academic and industrial laboratories.

Patents

Patent literature, while sometimes less detailed in terms of experimental conditions, offers valuable insights into alternative synthetic routes and large-scale production methods. The use of triazole, imidazole, and pyridyl analogs in similar scaffolds is well documented, supporting the generality of the described methods.

Notes on Reproducibility and Optimization

Reaction Monitoring

Thin-layer chromatography (TLC), HPLC, and LC-MS are recommended for monitoring reaction progress and assessing purity at each stage.

Purification Strategies

Silica gel chromatography remains the method of choice for purification, although recrystallization or preparative HPLC may be employed for final product isolation, especially when high purity is required for biological testing.

Troubleshooting

Common issues include incomplete coupling, hydrolysis of activated intermediates, and side reactions leading to over-acylation. Optimization of reagent stoichiometry, reaction time, and temperature is often necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

Receptor Binding: It may bind to receptors and modulate their activity.

Signal Transduction: The compound may affect intracellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The target compound’s structural analogs differ primarily in substituents on the piperidine ring, heterocyclic attachments, and peripheral functional groups. These variations influence solubility, bioavailability, and target affinity. Key analogs include:

(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

- Differences: Replaces the isoxazole with a pyrazole and introduces a pyrazolo-pyrimidine amino group.

- Implications : Pyrazolo-pyrimidine moieties are common in kinase inhibitors (e.g., JAK/STAT inhibitors). The phenyl group may enhance lipophilicity but reduce aqueous solubility.

[4-(Cyclopropylsulfonyl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone

- Differences : Substitutes piperidine with piperazine and azetidine, and adds a sulfonyl group.

- Implications : Sulfonyl groups improve metabolic stability and may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase). The azetidine’s ring strain could increase conformational rigidity.

(3,5-Dimethyl-isoxazol-4-yl)({4-[1-(4-methanesulfonyl-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino]-piperidin-1-yl}-methanone

- Differences : Incorporates a methanesulfonylphenyl-pyrazolopyrimidine group on piperidine.

- This analog’s bulkiness may affect membrane permeability.

Key Research Findings and Gaps

- Limitations : Lack of explicit pharmacological data for the target compound limits direct efficacy comparisons. Further studies on its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile are needed.

- Synthetic Challenges : Piperidine functionalization (e.g., introducing 1-methylpyrazole) may require stringent conditions to avoid side reactions .

Biological Activity

The compound (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone , known for its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Structural Overview

The compound consists of two notable moieties: a dimethylisoxazole and a pyrazole-piperidine unit. The structural formula can be represented as:

This structure facilitates various interactions within biological systems, making it a candidate for drug development.

Research indicates that compounds containing isoxazole and pyrazole derivatives often exhibit significant biological activities, including:

- Antitumor Activity : Pyrazole derivatives are known for their inhibitory effects on various cancer cell lines. Studies have shown that they can inhibit key signaling pathways involved in tumor growth and proliferation, such as the BRAF(V600E) and EGFR pathways .

- Anti-inflammatory Effects : The presence of the isoxazole ring contributes to the anti-inflammatory properties observed in related compounds. These compounds can modulate inflammatory cytokines and pathways, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Biological Activity Data

A summary of biological activities associated with similar compounds is presented in Table 1.

Case Studies

Several studies highlight the efficacy of pyrazole derivatives in cancer treatment:

- Combination Therapy with Doxorubicin : A study evaluated the cytotoxic effects of pyrazole derivatives in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity .

- Antimicrobial Activity : Research has demonstrated that pyrazole derivatives possess significant antimicrobial properties against a range of pathogens. For instance, a series of 3,4-diaryl-1H-pyrazoles were tested against various fungi, showing promising antifungal activity .

Safety and Toxicology

Safety assessments have been conducted for related compounds. A 90-day dietary study in rats showed no adverse effects at doses up to 100 mg/kg body weight per day. Additionally, developmental toxicity studies indicated no significant risks at doses up to 1,000 mg/kg body weight per day . Such findings suggest a favorable safety profile for compounds similar to this compound when used within established limits.

Q & A

Q. What are the common synthetic routes for preparing (3,5-dimethylisoxazol-4-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone?

- Methodological Answer : The compound is typically synthesized via cyclo-condensation or reflux protocols. For example:

- Reflux in ethanol : A mixture of precursors (e.g., chalcone derivatives or pyrazole intermediates) is refluxed in ethanol for 2–8 hours, followed by filtration and recrystallization (DMF-EtOH 1:1) .

- Cyclo-condensation with sodium hydroxide : 4-hydroxybenzhydrazide reacts with chalcone derivatives in ethanol under basic conditions (NaOH) to form methanone derivatives .

- Key purity checks involve thin-layer chromatography (TLC) with toluene/ethyl acetoacetate/water solvent systems .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural characterization employs:

- Spectroscopy : FTIR (to confirm carbonyl and heterocyclic moieties), H/C NMR (to verify substituents on isoxazole and piperidine rings) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 387.2 for brominated analogs) confirm molecular weight .

- Single-crystal X-ray diffraction : Resolves stereochemistry for analogs with chiral centers .

Advanced Research Questions

Q. What strategies are used to resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer : Discrepancies often arise from ligand flexibility or solvent effects. To address this:

- Molecular dynamics (MD) simulations : Refine docking poses by modeling ligand-receptor interactions over time .

- Free energy perturbation (FEP) : Quantifies binding affinity differences between predicted and observed conformers .

- In vitro validation : Dose-response assays (e.g., IC measurements) reconcile computational predictions with empirical data .

Q. How does substituent variation on the pyrazole ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., -Br at the 4-position): Enhance binding to kinase targets (e.g., EGFR) by increasing hydrophobic interactions .

- Methoxy groups : Improve solubility but may reduce membrane permeability due to increased polarity .

- Piperidine modifications : N-methylation reduces metabolic degradation in hepatic microsomal assays .

Q. What analytical methods are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer : Stability is assessed via:

- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., HCl/NaOH/HO) and monitor degradation products via HPLC-MS .

- Thermogravimetric analysis (TGA) : Determines thermal stability up to 300°C, critical for storage protocols .

- Long-term stability assays : Store at 4°C and 25°C with humidity control (40–75% RH) for 6–12 months, followed by purity reassessment .

Q. How can researchers optimize synthetic yields for analogs with bulky substituents?

- Methodological Answer : Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining high yields (e.g., 85% for triazole derivatives) .

- Catalytic systems : Use Pd/C or CuI to accelerate coupling reactions in pyrazole-piperidine hybrids .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.